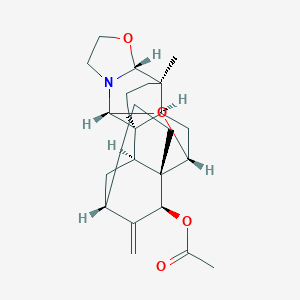

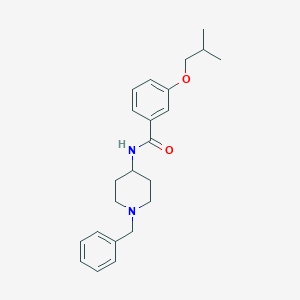

![molecular formula C17H18N2O2 B240812 N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B240812.png)

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide, also known as Dapagliflozin, is a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is a small molecule drug that is used to treat type 2 diabetes mellitus. Dapagliflozin works by inhibiting the reabsorption of glucose in the kidneys, resulting in increased urinary glucose excretion and improved glycemic control.

Wirkmechanismus

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden works by inhibiting the SGLT2 transporter in the kidneys, which is responsible for reabsorbing glucose from the urine back into the bloodstream. By blocking this transporter, dapagliflozin increases urinary glucose excretion and reduces blood glucose levels. This mechanism of action is independent of insulin secretion or action, making dapagliflozin a useful treatment option for patients with type 2 diabetes who have insulin resistance or inadequate insulin secretion.

Biochemical and Physiological Effects

In addition to its glucose-lowering effects, dapagliflozin has been shown to have other beneficial effects on metabolic parameters such as body weight, blood pressure, and lipid profile. These effects are thought to be mediated by changes in insulin sensitivity and energy metabolism. N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has also been shown to improve beta-cell function, which is important for maintaining long-term glycemic control in patients with type 2 diabetes.

Vorteile Und Einschränkungen Für Laborexperimente

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has several advantages for use in lab experiments, including its well-characterized mechanism of action, availability of preclinical and clinical data, and commercial availability as a drug product. However, there are also limitations to its use, such as the need for specialized assays to measure urinary glucose excretion and potential off-target effects on other transporters or enzymes.

Zukünftige Richtungen

Future research directions for dapagliflozin include investigating its potential use in combination with other glucose-lowering agents, exploring its effects on cardiovascular and renal outcomes in patients with type 2 diabetes, and investigating its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. There is also ongoing research into the development of newer SGLT2 inhibitors with improved pharmacokinetic and pharmacodynamic properties.

Synthesemethoden

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden can be synthesized using a multi-step process starting from 3-methylbenzaldehyde and 4-(dimethylamino)phenyl isocyanate. The synthesis involves the formation of an intermediate urea derivative, which is then converted to the final product through a series of reactions including acylation and cyclization.

Wissenschaftliche Forschungsanwendungen

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamiden has been extensively studied in preclinical and clinical trials for its efficacy and safety in treating type 2 diabetes. It has also been investigated for its potential use in other metabolic disorders such as obesity and non-alcoholic fatty liver disease. In addition, recent studies have explored the potential benefits of SGLT2 inhibitors in reducing cardiovascular and renal outcomes in patients with type 2 diabetes.

Eigenschaften

Produktname |

N-{4-[(dimethylamino)carbonyl]phenyl}-3-methylbenzamide |

|---|---|

Molekularformel |

C17H18N2O2 |

Molekulargewicht |

282.34 g/mol |

IUPAC-Name |

N-[4-(dimethylcarbamoyl)phenyl]-3-methylbenzamide |

InChI |

InChI=1S/C17H18N2O2/c1-12-5-4-6-14(11-12)16(20)18-15-9-7-13(8-10-15)17(21)19(2)3/h4-11H,1-3H3,(H,18,20) |

InChI-Schlüssel |

DOXJNAKZEZZXKA-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Kanonische SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

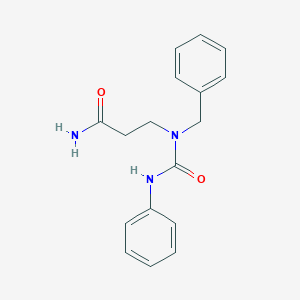

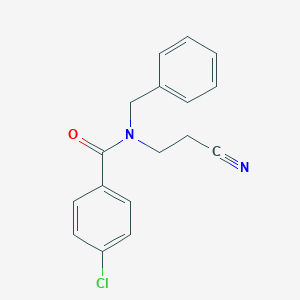

![4-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240737.png)

![2-methyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B240750.png)

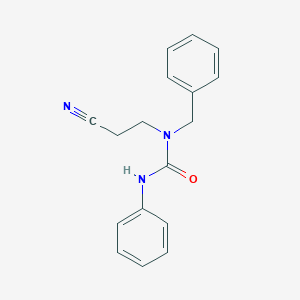

![N-[3-(1-pyrrolidinylcarbonyl)phenyl]-2-furamide](/img/structure/B240754.png)

![2-{[3-(2-Chlorophenyl)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B240759.png)

![N-[3-(aminocarbonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B240761.png)

![2-(4-methylphenoxy)-N-[3-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B240762.png)

![4-ethoxy-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240764.png)

![4-fluoro-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240770.png)

![N-[3-(aminocarbonyl)phenyl]-3-isopropoxybenzamide](/img/structure/B240771.png)